molecular formula C11H10O4 B192790 5,6-Dimethoxy-1H-indene-1,3(2H)-dione CAS No. 36517-91-6

5,6-Dimethoxy-1H-indene-1,3(2H)-dione

Cat. No.: B192790
CAS No.: 36517-91-6
M. Wt: 206.19 g/mol
InChI Key: OFQWGNIJXMWOGZ-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indene-1,3(2H)-dione is an organic compound belonging to the indene family. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of methoxy groups at the 5 and 6 positions and a dione functionality at the 1 and 3 positions makes this compound particularly interesting for synthetic and application purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethoxyindene.

    Oxidation: The indene derivative undergoes oxidation to introduce the dione functionality. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of halogenated, alkylated, or aminated derivatives.

Scientific Research Applications

5,6-Dimethoxy-1H-indene-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: It may influence specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxyindene: Lacks the dione functionality but shares the methoxy groups.

    1,3-Indandione: Lacks the methoxy groups but shares the dione functionality.

    5,6-Dimethoxy-2H-indene-1,3-dione: Similar structure with slight variations in the position of functional groups.

Uniqueness

5,6-Dimethoxy-1H-indene-1,3(2H)-dione is unique due to the combination of methoxy groups and dione functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6-dimethoxyindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQWGNIJXMWOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)CC(=O)C2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495659
Record name 5,6-Dimethoxy-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36517-91-6
Record name 5,6-Dimethoxy-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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